The synthesis of 3-Methylbutyl heptanoate generally involves the following steps:
3-Methylbutyl heptanoate has a molecular formula of and a molecular weight of approximately 200.3178 g/mol. The structure features a long carbon chain typical of fatty acid esters.
The molecular structure can be visualized through various computational chemistry tools, revealing its linear arrangement typical for esters, with a carbonyl group adjacent to an alkyl chain .
3-Methylbutyl heptanoate can participate in several chemical reactions:
The mechanism of action for 3-Methylbutyl heptanoate primarily involves its hydrolysis within biological systems. Upon hydrolysis, it releases heptanoic acid and 3-methyl-1-butanol, which may have distinct biological activities. The ester bond's susceptibility to hydrolysis suggests potential applications in drug delivery systems where controlled release is desired .
These properties make it suitable for applications requiring lipophilic characteristics .
3-Methylbutyl heptanoate has several notable applications:
3-Methylbutyl heptanoate (CAS Registry Number 109-25-1) is a branched-chain ester with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.3178 g/mol [1]. Its systematic IUPAC name is 3-methylbutyl heptanoate, though it is also documented as isopentyl heptanoate or isoamyl n-heptanoate in chemical databases [1] [4]. The ester’s structure combines a linear seven-carbon heptanoate chain with a branched 3-methylbutanol moiety, resulting in the condensed formula CH₃(CH₂)₅C(=O)OCH₂CH₂CH(CH₃)₂ [1]. This branching confers unique steric and electronic properties that influence its reactivity, volatility (vapor pressure: 0.061 mmHg at 25°C), and solubility profile (4.064 mg/L in water) [4].
The compound’s significance in organic chemistry stems from its role as a model for studying esterification kinetics and lipase-catalyzed transesterification. Its balanced hydrophobic-hydrophilic character (logP ≈ 4.30–4.70) makes it a reference compound in chromatographic studies of ester behavior [4]. Spectroscopic identifiers include the InChIKey AFCXVDRTNQNGHS-UHFFFAOYSA-N
, which standardizes its digital representation in chemical databases [1].
Table 1: Key Physicochemical Properties of 3-Methylbutyl Heptanoate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₂₄O₂ | [1] |
Molecular Weight | 200.3178 g/mol | [1] |
Boiling Point | 224–227°C at 760 mmHg | [4] |
Density at 25°C | 0.858–0.863 g/cm³ | [4] |
Refractive Index (20°C) | 1.418–1.422 | [4] |
Solubility in Water | 4.064 mg/L at 25°C | [4] |
The identification of 3-methylbutyl heptanoate emerged alongside advances in ester chemistry in the early 20th century. It was first cataloged in 1925 under the CAS registry 109-25-1, coinciding with systematic studies of flavor-active esters in fermentation products [1] [4]. Its discovery was facilitated by the isolation of fusel oils—byproducts of alcoholic fermentation containing volatile alcohols like 3-methylbutanol (isopentyl alcohol)—which were esterified with carboxylic acids to produce flavor compounds [4].
Industrial interest surged in the 1950s when the compound was identified in fruit aromas (e.g., bananas and pears), leading to its adoption as a synthetic flavoring agent. The establishment of its EINECS number (203-658-9) in the European Inventory of Existing Commercial Chemical Substances formalized its regulatory status for use in consumer products [4]. Milestones include its inclusion in the Good Scents Company database for fragrance applications and its standardization in chromatographic libraries by the National Institute of Standards and Technology (NIST) [1] [4].
Natural Occurrence:3-Methylbutyl heptanoate occurs naturally at trace levels in fermented beverages and fruits. It forms via enzymatic esterification during microbial fermentation, where yeast-derived alcohol acetyltransferases catalyze reactions between heptanoic acid and 3-methylbutanol [4]. Though less ubiquitous than shorter-chain esters (e.g., isoamyl acetate), it contributes to the complex aroma profiles of apples, pears, and tropical fruits like starfruit and papaya [4].
Industrial Synthesis and Applications:Synthetically, it is produced via acid-catalyzed esterification, where heptanoic acid reacts with 3-methylbutanol under reflux conditions [4]. Its flavor and fragrance applications leverage its odor profile—described as "fruity, herbal, grassy, with banana and unripe fruit notes" at 100% concentration [4]. Key uses include:
Table 2: Natural and Industrial Roles of 3-Methylbutyl Heptanoate
System | Context | Function |
---|---|---|
Natural | Fruit aromas (banana, pear) | Secondary volatile contributing to ripeness |
Natural | Fermented beverages | Byproduct of yeast metabolism |
Synthetic | Food flavoring | Enhances fruity notes in processed foods |
Synthetic | Fragrance engineering | Provides herbal-green undertones |
Regulatory bodies classify it under FEMA 3626 (flavor) and EFSA "Flavoring Group Evaluation 06," affirming its use in food and cosmetics within specified thresholds [4]. Its structural similarity to other fruit-derived esters underpins its status as a "nature-identical" compound, bridging synthetic chemistry and natural product biochemistry [4].
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